molecular formula C9H10ClNO4 B13086414 6-Amino-2-chloro-3,4-dimethoxybenzoic acid CAS No. 637347-72-9

6-Amino-2-chloro-3,4-dimethoxybenzoic acid

Cat. No.: B13086414
CAS No.: 637347-72-9
M. Wt: 231.63 g/mol
InChI Key: PQBNIJKWHGYVMC-UHFFFAOYSA-N
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Description

6-Amino-2-chloro-3,4-dimethoxybenzoic acid is an organic compound with the molecular formula C9H10ClNO4 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-2-chloro-3,4-dimethoxybenzoic acid typically involves the chlorination of 3,4-dimethoxybenzoic acid followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent introduction of an amino group using ammonia or an amine derivative under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-chloro-3,4-dimethoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or ammonia under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed:

Scientific Research Applications

6-Amino-2-chloro-3,4-dimethoxybenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-amino-2-chloro-3,4-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The amino and chloro groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The methoxy groups can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

  • 2-Chloro-3,4-dimethoxybenzoic acid
  • 2-Amino-4,5-dimethoxybenzoic acid
  • 3,5-Dimethoxybenzoic acid
  • 4-Bromo-3,5-dimethoxybenzoic acid

Comparison: 6-Amino-2-chloro-3,4-dimethoxybenzoic acid is unique due to the presence of both amino and chloro groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for chemical modifications and potential therapeutic applications .

Properties

CAS No.

637347-72-9

Molecular Formula

C9H10ClNO4

Molecular Weight

231.63 g/mol

IUPAC Name

6-amino-2-chloro-3,4-dimethoxybenzoic acid

InChI

InChI=1S/C9H10ClNO4/c1-14-5-3-4(11)6(9(12)13)7(10)8(5)15-2/h3H,11H2,1-2H3,(H,12,13)

InChI Key

PQBNIJKWHGYVMC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)N)C(=O)O)Cl)OC

Origin of Product

United States

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